N-(4-phenoxyphenyl)-1-naphthamide
Description
N-(4-phenoxyphenyl)-1-naphthamide is a naphthamide derivative characterized by a 1-naphthamide core substituted with a 4-phenoxyphenyl group. Its structure combines a lipophilic naphthalene moiety with a phenoxy-substituted aromatic ring, which may influence binding affinity to biological targets and pharmacokinetic behavior.
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H17NO2/c25-23(22-12-6-8-17-7-4-5-11-21(17)22)24-18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H,24,25) |
InChI Key |
KOPDAEZHKIWEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Activity Data of Selected Naphthamide Derivatives (Adapted from )
| Compound Name (Substituents) | IC50 (nM) | log Values (Predicted Activity) |
|---|---|---|
| N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide | 4 | 8.40, 8.30, 8.47, 8.44 |
| N-(4-Chlorophenyl)-6-(7-methoxyquinolin-4-yloxy)-1-naphthamide | 1 | 9.00, 8.96, 8.61, 8.54 |
| N-(4-Chlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide | 0.5 | 7.39, 7.85, 7.94, 7.95 |
| 4-(5-(4-Chlorophenyl)carbamoyl)naphthalen-2-yloxy)-7-methoxyquinoline-6-carboxamide | 0.2 | 9.70, 9.95, 9.95, 10.08 |
Key Observations :
- Substituent Effects: Methoxy groups on the quinoline ring (e.g., 7-methoxy in row 2) enhance potency compared to unsubstituted quinoline (row 1). Dimethoxy substitutions (row 3) further reduce IC50 to 0.5 nM, but steric effects may explain the slightly lower log values.
- Carboxamide vs. Naphthamide : The carboxamide derivative (row 4) exhibits the highest potency (IC50 = 0.2 nM), likely due to improved hydrogen-bonding interactions with its carboxyl group .
Comparison with Heterocyclic Analogs ()
Compounds such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide and N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-naphthamide highlight the role of heterocyclic substituents. These analogs were prioritized in high-throughput screening (HTS) due to structural similarity (Tanimoto scores) to known active compounds.
Chlorophenyl vs. Phenoxyphenyl Substitutions
Replacing the 4-chlorophenyl group (Table 1) with a 4-phenoxyphenyl moiety (as in the target compound) introduces a bulkier, more lipophilic substituent. This modification may:
- Alter Binding Modes: The phenoxy group’s ether linkage could engage in hydrogen bonding or steric clashes, depending on the target’s active site.
Acetamide vs. Naphthamide Cores ()
Acetamide derivatives like N-[(4-nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide () and N-(4-aminophenyl)acetamide () exhibit distinct physicochemical profiles. The naphthamide core in the target compound provides greater aromatic surface area, which may enhance binding to hydrophobic pockets in proteins compared to acetamides.
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